molecular formula C13H19N3O B2739938 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1448057-55-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide

Cat. No.: B2739938
CAS No.: 1448057-55-3
M. Wt: 233.315
InChI Key: KPVGTYBUWBKEHY-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclobutanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-12(9-5-6-9)7-11(15-16)8-14-13(17)10-3-2-4-10/h7,9-10H,2-6,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVGTYBUWBKEHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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